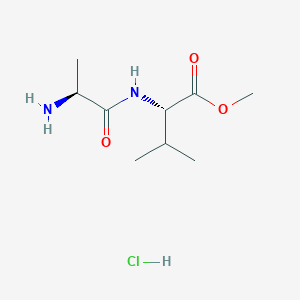

H-Ala-val-ome hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

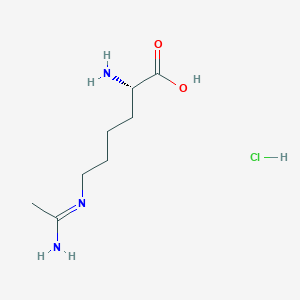

H-Ala-val-ome hcl is a derivative of valine . It is not intended for human or veterinary use and is used only for research. The molecular formula is C9H19ClN2O3 and the molecular weight is 238.71.

Synthesis Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis

The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.Chemical Reactions Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Physical And Chemical Properties Analysis

The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.科学研究应用

A study by Urry et al. (1977) found that an analogue where Ala replaces Val in a specific polypeptide does not show an inverse temperature transition, providing insights into the "hydrophobic effect" responsible for inverse temperature transitions in aqueous systems (Urry, Khaled, Rapaka, & Okamoto, 1977).

Rapaka, Okamoto, and Urry (2009) synthesized two sequential polypeptides involving H-Ala-Val-OMe HCl, observing that these polypeptides did not coacervate under specific conditions, highlighting the importance of hydrophobic side chain interactions in coacervation (Rapaka, Okamoto, & Urry, 2009).

In a study on human health, Passaro et al. (2001) investigated a genetic polymorphism involving Ala and Val in relation to plasma homocysteine levels and carotid damage, offering insights into genetic variations and their impact on vascular health (Passaro, Vanini, Calzoni, Alberti, Zamboni, Fellin, & Solini, 2001).

Another study by Rapaka and Urry (2009) on sequential polypeptide models of tropoelastin involving H-Ala-Val-OMe HCl emphasized the molecular weight dependence of coacervation and the importance of side chain interactions (Rapaka & Urry, 2009).

Saffari et al. (2013) explored the genetic polymorphism of Ala/Val in relation to coronary artery disease, providing evidence on the genetic factors influencing vascular health (Saffari, Senemar, Karimi, Bahari, Jooyan, & Yavarian, 2013).

Bostom et al. (1996) investigated the role of folate status and a common mutation involving Ala and Val in methylenetetrahydrofolate reductase (MTHFR) as determinants of plasma homocysteine in maintenance dialysis patients (Bostom, Shemin, Lapane, Nadeau, Sutherland, Chan, Rozen, Yoburn, Jacques, Selhub, & Rosenberg, 1996).

A study by Nahon et al. (2005) on genetic dimorphism in superoxide dismutase involving Ala and Val elucidated the susceptibility to alcoholic cirrhosis, hepatocellular carcinoma, and mortality in alcoholic patients (Nahon, Sutton, Pessayre, Rufat, Degoul, Ganne-Carrié, Ziol, Charnaux, N’kontchou, Trinchet, Gattegno, & Beaugrand, 2005).

Kagan et al. (1980) explored the role of synthetic repeat polypeptides analogous to elastin, including H-Ala-Val-OMe HCl, as substrates for lysyl oxidase, contributing to our understanding of cross-linkages in proteins (Kagan, Tseng, Trackman, Okamoto, Rapaka, & Urry, 1980).

未来方向

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRBJKPSOSGIC-LEUCUCNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-val-ome hcl | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)